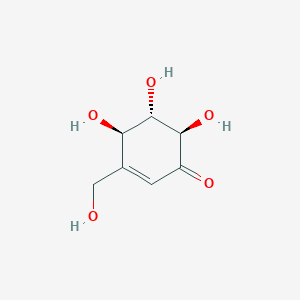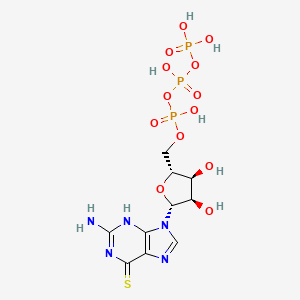
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
Übersicht
Beschreibung
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) is a phospholipid that contains the saturated long-chain (14:0) myristic acid inserted at the sn-1 and sn-2 positions . It is predominantly present in the gram-positive bacterial membranes and comprises two chains . To mimic bacterial membranes, DMPG is combined with zwitterionic phospholipids . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .
Molecular Structure Analysis
The molecular structure of DMPG is characterized by two myristic acid chains attached to a glycerol backbone, which is further linked to a phospho-rac-(1-glycerol) head group . The linear formula is C34H66O10PNa, and it has a molecular weight of 688.85 .Chemical Reactions Analysis
DMPG dispersed in 100 mM NaCl at pH 7 forms negatively charged multilamellar vesicles. After the addition of divalent cation salts (Mg 2+, Ca 2+, and Sr 2+) in an equimolar cation/lipid ratio, a precipitate of lipid divalent cation (2:1) complexes is formed .Physical And Chemical Properties Analysis
DMPG is a synthetic phospholipid that comes in powder form . It forms negatively charged multilamellar vesicles when dispersed in 100 mM NaCl at pH 7 .Wissenschaftliche Forschungsanwendungen
Model Lipid Membranes
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is extensively used in the formation of model lipid membranes. These model membranes are crucial for studying the biological activity of various compounds. For instance, Rubio-Magnieto et al. (2013) utilized monolayers formed with this compound at the air/water interface as model membranes to study the potential biological activity of newly synthesized gemini amphiphilic pseudopeptides (GAPs), which showed interesting self-assembly properties. This research suggests the possibility of using these compounds in biomedical applications like drug delivery or transfection (Rubio-Magnieto et al., 2013).
Electrochemical Properties of Lipid Layers
In a study by Twardowski and Nuzzo (2004), unilamellar vesicles of this compound were used to deposit lipid bilayer assemblies on self-assembled monolayers (SAMs) on gold. This study examined the electrochemical interactions of these lipid/SAM hybrid systems with several redox probes. The research highlights the potential of these lipid layers in understanding molecular interactions at interfaces, which can be crucial in various fields including sensor development and material science (Twardowski & Nuzzo, 2004).
Drug Delivery and Membrane Interaction Studies
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is also significant in studying the interaction of drugs with lipid bilayers, which is crucial for understanding drug delivery mechanisms. Pinheiro et al. (2013) used this compound in multilamellar vesicles (MLVs) to study the interaction of antimycobacterial compounds with human and bacterial cell membrane models. Such studies contribute to our understanding of drug delivery through human and bacterial cells and the effects of these compounds on membrane lipids organization (Pinheiro et al., 2013).
Hydrostatic Pressure Response in Bicellar Dispersions
Research by Rahmani et al. (2013) demonstrates the use of 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) in understanding the response of bicellar dispersions to hydrostatic pressure. This kind of research is significant in the field of biophysics, especially in understanding how biological membranes respond to different environmental conditions (Rahmani, Knight, & Morrow, 2013).
Interaction with Biological Molecules
The interaction of biological molecules like peptides with phospholipid membranes composed of 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is another area of research. Contreras et al. (2001) investigated the interaction of alpha-melanocyte-stimulating hormone with binary membrane systems containing this compound. Such studies are crucial in understanding the biophysical properties of peptides and their potential therapeutic applications (Contreras et al., 2001).
Eigenschaften
IUPAC Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31?,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQZTVXXXJVHI-IADGFXSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171782 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | |
CAS RN |
185463-23-4 | |
| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185463234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2847IF81RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)


![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)

![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)


